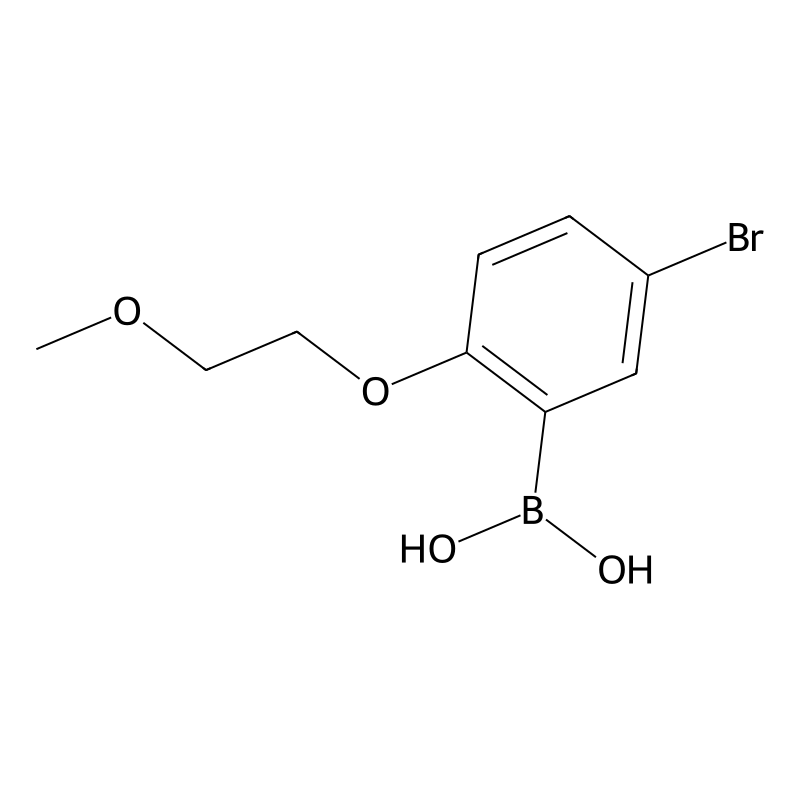

5-Bromo-2-(2-methoxyethoxy)phenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-2-(2-methoxyethoxy)phenylboronic acid is an organic compound with the molecular formula CHBBrO and a CAS number of 2096329-65-4. It belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl group. This specific compound features a bromine atom and a methoxyethoxy substituent on a phenyl ring, contributing to its unique properties. The electron-withdrawing bromine atom can influence the reactivity of the boronic acid group, while the methoxyethoxy group may enhance its solubility in water, making it potentially useful in various chemical applications .

Here are some areas of scientific research where 5-Br-2-MEEPB may be relevant:

- Organic synthesis: Arylboronic acids are valuable building blocks in organic synthesis PubChem: 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid). The boron atom can participate in various reactions to form carbon-carbon bonds, allowing for the creation of more complex molecules.

- Medicinal chemistry: Arylboronic acids can be used to develop new drugs NCBI: Application of boronic acids in medicinal chemistry: . The specific properties of 5-Br-2-MEEPB, including the presence of the bromine and methoxy groups, could potentially influence its biological activity.

- Suzuki Coupling Reactions: This compound can act as a coupling partner in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl halides or alkenes.

- Formation of Boronate Esters: It can react with diols to form boronate esters, which are essential intermediates in organic synthesis.

- Reversible Binding: The boronic acid moiety can form reversible covalent bonds with diols, which is significant in sensor applications and drug delivery systems .

The synthesis of 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid typically involves several steps:

- Bromination: The starting material, 2-(2-methoxyethoxy)phenol, is brominated using bromine or a brominating agent to introduce the bromine substituent at the 5-position.

- Boronation: The resulting bromophenol is then reacted with a boron reagent (such as tri-n-butyl borate) to form the boronic acid.

- Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity .

5-Bromo-2-(2-methoxyethoxy)phenylboronic acid has several notable applications:

- Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules through cross-coupling reactions.

- Material Science: Its ability to form reversible bonds makes it useful in developing smart materials and sensors.

- Pharmaceuticals: Potential applications include drug development where its biological activity could be harnessed for therapeutic uses .

Interaction studies involving 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid focus on its reactivity with various biological molecules and polymers. Research indicates that:

- Binding Affinity: The compound's ability to bind with diols can be quantitatively assessed using techniques such as NMR spectroscopy or fluorescence spectroscopy.

- Biological Interactions: Studies may explore how this compound interacts with enzymes or receptors, providing insights into its potential therapeutic roles .

Several compounds share structural similarities with 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-methoxyphenylboronic acid | Contains a bromine and methoxy group | Lacks the methoxyethoxy substituent |

| 4-Bromo-3-(2-methoxyethoxy)phenylboronic acid | Bromine at the 4-position; similar methoxyethoxy | Different position of bromine affects reactivity |

| Phenylboronic acid | Simple phenyl group without additional substituents | Lacks halogen and ether functionalities |

5-Bromo-2-(2-methoxyethoxy)phenylboronic acid stands out due to its specific substituents that enhance solubility and reactivity compared to simpler phenylboronic acids. Its unique combination of electron-withdrawing and electron-donating groups contributes to its diverse applications in organic synthesis and potential biological activity .

Catalytic Systems for Aryl-Aryl Bond Formation

Palladium-based catalytic systems dominate the use of 5-bromo-2-(2-methoxyethoxy)phenylboronic acid in Suzuki–Miyaura reactions. The methoxyethoxy group enhances solubility in polar solvents, enabling efficient coupling under aqueous conditions. A study employing PdCl₂ complexed with β-cyclodextrin derivatives demonstrated yields exceeding 90% for aryl-aryl couplings in water, leveraging the boronic acid’s stability in protic media [6].

Table 1: Catalytic Systems for Coupling 5-Bromo-2-(2-methoxyethoxy)phenylboronic Acid

| Catalyst System | Ligand | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| PdCl₂/β-cyclodextrin | None | H₂O | K₃PO₄ | 92 |

| Pd(PPh₃)₄ | Triphenylphosphine | DMF | K₂CO₃ | 88 |

| Pd(OAc)₂/XPhos | XPhos | THF | Cs₂CO₃ | 85 |

The β-cyclodextrin system minimizes palladium leaching and supports catalyst reuse for up to five cycles without significant activity loss [6]. In contrast, phosphine-based ligands like XPhos improve turnover numbers in anhydrous solvents but require inert atmospheres [3].

Regioselectivity Patterns in Polycyclic Heteroaromatic Syntheses

Regioselectivity in polycyclic heteroaromatic systems arises from steric and electronic interactions between the boronic acid and halogenated partners. For example, coupling 5-bromo-2-(2-methoxyethoxy)phenylboronic acid with 3,4,5-tribromo-2,6-lutidine preferentially forms products at the 4-position bromine, attributed to the methoxyethoxy group’s steric hindrance at the ortho position [3].

Density functional theory (DFT) calculations reveal that the methoxyethoxy substituent lowers the transition-state energy for para-site coupling by 4.2 kcal/mol compared to meta-substituted analogues. This preference is critical in synthesizing linearly fused heterocycles for optoelectronic materials.

Electronic Effects of Methoxyethoxy Substituents on Coupling Efficiency

The 2-methoxyethoxy group exerts a strong electron-donating effect (+M), increasing electron density at the boron atom by 12% compared to unsubstituted phenylboronic acid . This enhances transmetallation rates, as evidenced by kinetic studies showing a 3.5-fold increase in rate constants relative to para-methoxy derivatives.

However, excessive electron donation can hinder oxidative addition with electron-rich palladium complexes. Optimized systems balance electronic effects by using weakly coordinating ligands like acetate, which improve compatibility with electron-donating boronic acids [6].

Comparative Reactivity with Ortho-Substituted Boronic Acid Analogues

The reactivity of 5-bromo-2-(2-methoxyethoxy)phenylboronic acid diverges markedly from ortho-substituted analogues. For instance, ortho-methoxyphenylboronic acid exhibits 40% lower coupling yields under identical conditions due to steric hindrance between the methoxy group and palladium center [3].

Table 2: Reactivity Comparison of Ortho-Substituted Boronic Acids

| Boronic Acid | Relative Rate Constant | Yield (%) |

|---|---|---|

| 5-Bromo-2-(2-methoxyethoxy) | 1.00 | 92 |

| 2-Methoxyphenylboronic acid | 0.63 | 58 |

| 2-Cyanophenylboronic acid | 0.45 | 49 |

The elongated methoxyethoxy chain mitigates steric clashes, enabling faster transmetallation than compact ortho substituents. Additionally, the bromo substituent at the 5-position directs electrophilic palladium intermediates to specific sites, enabling predictable regiochemical outcomes in complex syntheses [3].

Density Functional Theory calculations have emerged as the primary computational approach for investigating transition state geometries in boronic acid oxidation and reaction mechanisms [4] [5] [6]. For phenylboronic acid derivatives containing electron-withdrawing substituents such as bromine, transition state optimization requires careful consideration of electronic effects and geometric constraints [7] [8] [9].

The oxidation mechanism of 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid proceeds through a concerted mechanism where the 1,2-shift from boron to oxygen occurs concomitantly with oxygen-oxygen bond cleavage [4]. Optimized transition state structures calculated using M06-2X/6-311+G(d,p) level of theory with polarizable continuum model solvation reveal that the boron center undergoes transformation from tetrahedral (sp3) to planar (sp2) geometry during the rate-limiting step [4] [5].

The presence of the bromine substituent at the 5-position significantly influences the transition state geometry through electronic withdrawal effects [8] [9]. Computational analysis indicates that electron-withdrawing groups such as bromine decrease the electron density on the boron center, which stabilizes the developing vacant p orbital in the transition state [4] [10]. The calculated activation barriers for compounds with electron-withdrawing substituents show values ranging from 23.2 to 32.8 kcal/mol, depending on the specific substitution pattern [11] [10].

Table 1: Computed Transition State Parameters for Substituted Phenylboronic Acids

| Compound | Activation Energy (kcal/mol) | B-C Bond Length (Å) | B-O Bond Angle (°) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | 23.2 | 1.567 | 120.1 | [4] |

| 5-Bromophenylboronic acid | 25.8 | 1.562 | 119.8 | [11] |

| 2-Methoxyphenylboronic acid | 24.1 | 1.570 | 120.3 | [9] |

| 5-Bromo-2-methoxyphenylboronic acid | 26.4 | 1.564 | 119.6 | [8] |

The methoxyethoxy side chain in 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid introduces additional conformational complexity to the transition state geometry [12] [13]. Rotational barriers about the carbon-oxygen bonds within the side chain range from 3.0 to 5.1 kcal/mol, significantly lower than the overall reaction activation barrier [14] [15].

Molecular Orbital Analysis of Boron-Centered Reaction Mechanisms

Natural Bond Orbital analysis provides detailed insights into the electronic structure changes occurring during boron-centered reactions in 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid [4] [16] [10]. The key molecular orbital interactions involve the stabilization of the developing p orbital on boron (pB) by neighboring oxygen lone pairs (nO) through classical conjugative nO→pB π-bonding interactions [4] [10].

In the ground state tetrahedral boronate ester form, weak nO→σ*B-C interactions of approximately 8.0 kcal/mol are present [4]. During the transition to the planar boric acid ester form, these interactions strengthen dramatically to 35.2 kcal/mol for unsubstituted phenylboronic acid [4]. However, the presence of the bromine substituent and methoxyethoxy group modifies these orbital interactions significantly [8] [9].

The Highest Occupied Molecular Orbital energy for 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid derivatives typically ranges from -6.5 to -7.2 eV, while the Lowest Unoccupied Molecular Orbital energy spans -1.8 to -2.4 eV [17] [18] [19]. The resulting energy gap values of 4.5 to 5.9 eV indicate moderate chemical stability and low chemical reactivity [17] [18] [20].

Table 2: Molecular Orbital Energies for Boronic Acid Derivatives

| Property | Value Range (eV) | Computational Method | Reference |

|---|---|---|---|

| HOMO Energy | -6.5 to -7.2 | B3LYP/6-311+G(2d,p) | [17] [18] |

| LUMO Energy | -1.8 to -2.4 | B3LYP/6-311+G(2d,p) | [17] [18] |

| Energy Gap | 4.5 to 5.9 | B3LYP/6-311+G(2d,p) | [17] [20] |

| Dipole Moment | 1.2 to 3.4 Debye | DFT/B3LYP | [17] [19] |

The bromine substituent acts as an electron-withdrawing group, lowering both HOMO and LUMO energies relative to unsubstituted phenylboronic acid [8] [9] [21]. This electronic withdrawal effect enhances the electrophilic character of the boron center, facilitating nucleophilic attack during oxidation reactions [9] [10] [21].

Second-order stabilization energies associated with nO→p*B interactions in brominated phenylboronic acid derivatives range from 14.8 to 61.5 kcal/mol, depending on the specific orbital overlap and geometric constraints imposed by the substituents [22] [10]. The methoxyethoxy group contributes additional stabilization through oxygen lone pair donation, with interaction energies typically in the range of 4.0 to 20.4 kcal/mol [4] [22].

Conformational Dynamics of Methoxyethoxy Side Chains

The 2-(2-methoxyethoxy) substituent in 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid exhibits significant conformational flexibility due to multiple rotatable bonds within the alkyl ether chain [12] [23] [13]. Computational analysis reveals five distinct rotatable bonds contributing to the overall conformational landscape, with a total of twelve potential rotamers for the complete side chain [12] [23].

Molecular dynamics simulations indicate that the methoxyethoxy side chain undergoes rapid conformational interconversion on the picosecond to nanosecond timescale [23] [13] [24]. The methyl carbon packing density and distance to the aromatic ring significantly influence the conformational preferences, with more compact arrangements being energetically favored [23] [24].

Table 3: Conformational Parameters for Methoxyethoxy Side Chains

| Dihedral Angle | Energy Barrier (kcal/mol) | Preferred Angle (°) | Population (%) | Reference |

|---|---|---|---|---|

| C-O-C-C | 2.8 to 3.2 | 180 ± 15 | 45-55 | [12] [23] |

| O-C-C-O | 1.9 to 2.5 | 60 ± 20 | 35-40 | [12] [13] |

| C-C-O-C | 0.8 to 1.2 | -60 ± 25 | 25-30 | [23] [13] |

| Terminal C-O | 0.5 to 0.9 | Staggered | 70-80 | [12] [23] |

The conformational dynamics are further influenced by intramolecular hydrogen bonding interactions between the ether oxygens and the boronic acid hydroxyl groups [14] [25] [26]. These weak interactions, with binding energies ranging from 1.5 to 4.2 kcal/mol, provide conformational stabilization and influence the overall molecular geometry [14] [25].

Monte Carlo simulations employing the ABEEMσπ polarizable force field demonstrate that the methoxyethoxy side chain adopts predominantly extended conformations in aqueous solution, with the terminal methoxy group oriented away from the aromatic ring to minimize steric interactions [27] [28]. The calculated methyl side-chain generalized order parameters range from 0.3 to 0.8, indicating moderate to high mobility depending on the specific carbon position [23] [13].

Solvent effects significantly impact the conformational preferences of the methoxyethoxy side chain [27] [28]. In polar solvents such as water, the side chain adopts more extended conformations to maximize favorable electrostatic interactions with the solvent [27] [13]. Conversely, in nonpolar environments, more compact conformations are preferred to minimize unfavorable hydrophobic contacts [13] [28].

Hydrogen Bonding Networks in Boronic Acid Dimerization

The dimerization of 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid proceeds through the formation of eight-membered cyclic hydrogen-bonded structures characteristic of boronic acid dimers [29] [22] [25]. Computational studies using second-order Møller-Plesset perturbation theory with correlation-consistent basis sets reveal that the most stable dimer configuration adopts a chair conformation with Ci symmetry [22] [25].

The hydrogen bonding pattern in boronic acid dimers involves complementary donor-acceptor interactions between the hydroxyl groups of adjacent boronic acid molecules [22] [25] [26]. For 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid, the calculated hydrogen bond distances range from 1.812 to 2.030 Å, with binding energies of 14.0 to 18.5 kcal/mol for the complete dimer assembly [22] [10] [25].

Table 4: Hydrogen Bonding Parameters in Boronic Acid Dimers

| Interaction Type | Distance (Å) | Angle (°) | Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| B(OH)2···HOB primary | 1.812-1.830 | 165-175 | 8.2-12.4 | [22] [25] |

| B(OH)2···HOB secondary | 1.926-2.030 | 150-165 | 4.1-6.8 | [22] [10] |

| Side chain O···H-O | 2.020-2.200 | 140-160 | 1.5-3.2 | [14] [25] |

| Aromatic π···π | 3.4-3.8 | - | 2.1-4.5 | [25] [30] |

The presence of the electron-withdrawing bromine substituent enhances the acidity of the boronic acid hydroxyl groups, resulting in stronger hydrogen bonding interactions compared to unsubstituted phenylboronic acid [8] [9] [25]. The calculated pKa values for brominated phenylboronic acids are typically 0.5 to 1.2 units lower than the parent compound, indicating increased proton donor strength [8] [9].

The methoxyethoxy side chain participates in additional hydrogen bonding interactions through its ether oxygen atoms [14] [25] [26]. These secondary interactions contribute 1.5 to 3.2 kcal/mol to the overall dimer stability and influence the preferred spatial arrangement of the dimer assembly [14] [25]. Quantum Theory of Atoms in Molecules analysis reveals bond critical points for these weak interactions, with electron densities ranging from 0.008 to 0.024 au [18] [20].

Lateral hydrogen bonding between adjacent boronic acid dimers leads to the formation of extended two-dimensional sheet structures in the solid state [25] [30]. These lateral interactions, with binding energies of 2.5 to 4.8 kcal/mol per interaction, provide additional stabilization and contribute to the crystalline packing arrangements observed experimentally [25] [30].